molecular formula C11H10O3 B11909573 4,5-Dimethoxy-1H-inden-1-one

4,5-Dimethoxy-1H-inden-1-one

Cat. No.: B11909573
M. Wt: 190.19 g/mol
InChI Key: RQJGJXYQFCFFMT-UHFFFAOYSA-N
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Description

4,5-Dimethoxy-1H-inden-1-one (CAS: 6342-80-9) is a bicyclic aromatic ketone featuring methoxy groups at the 4- and 5-positions of the indenone scaffold. Its structure comprises a fused benzene and cyclopentenone ring system, with substituents influencing electronic and steric properties.

Properties

Molecular Formula

C11H10O3

Molecular Weight

190.19 g/mol

IUPAC Name

4,5-dimethoxyinden-1-one

InChI

InChI=1S/C11H10O3/c1-13-10-6-4-7-8(11(10)14-2)3-5-9(7)12/h3-6H,1-2H3

InChI Key

RQJGJXYQFCFFMT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)C(=O)C=C2)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dimethoxy-1H-inden-1-one typically involves the following steps:

    Starting Material: The synthesis begins with the appropriate substituted benzene derivative.

    Formation of Indanone Ring: The benzene derivative undergoes a series of reactions, including Friedel-Crafts acylation, to form the indanone ring structure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving advanced catalytic systems and automated reaction monitoring .

Chemical Reactions Analysis

Types of Reactions

4,5-Dimethoxy-1H-inden-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols .

Scientific Research Applications

4,5-Dimethoxy-1H-inden-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5-Dimethoxy-1H-inden-1-one involves its interaction with specific molecular targets. The methoxy groups and the carbonyl functionality play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

Key methoxy-substituted indenone derivatives include:

Compound Name Substituent Positions Additional Features CAS Number Key References
4,5-Dimethoxy-1H-inden-1-one 4,5-methoxy - 6342-80-9
3,5-Dimethoxy-1H-inden-1-one 3,5-methoxy Antimicrobial activity 149665-18-9
4,7-Dimethoxy-2-methyl-2,3-dihydro-1H-inden-1-one 4,7-methoxy Methyl group, saturated C2–C3 bond 59743-69-0
5,6,7-Trimethoxy-2,3-dihydro-1H-inden-1-one 5,6,7-methoxy Saturated C2–C3 bond, hydroxybenzyl group Not provided
(2E)-2-(4-Methoxybenzylidene)-2,3-dihydro-1H-inden-1-one 4-methoxybenzylidene Exocyclic double bond Not provided

Key Observations :

  • Ring Saturation : Dihydro derivatives (e.g., 2,3-dihydro) exhibit reduced aromaticity, impacting reactivity and stability .
This compound

For example:

  • Derivatives : The hydrochloride salt of (R)-4,5-dimethoxy-2,3-dihydro-1H-inden-1-amine is marketed for medicinal use, indicating possible central nervous system or antimicrobial applications .
3,5-Dimethoxy-1H-inden-1-one
  • Broad Antimicrobial Activity : Isolated from Coix lacryma-jobi (Job’s tears), this compound inhibits bacteria (e.g., E. coli), fungi, and yeasts .
  • Natural Source : Highlights the role of methoxy positioning in bioactivity, as the 3,5-substitution may optimize interactions with microbial targets.
4,7-Dimethoxy-2-methyl-2,3-dihydro-1H-inden-1-one

Pharmacological and Industrial Relevance

  • Antimicrobials : The 3,5-dimethoxy variant’s broad-spectrum activity positions it as a lead compound for antibiotic development .
  • Medicinal Chemistry: Amine derivatives of 4,5-dimethoxy indenones (e.g., ) suggest applications in drug discovery, possibly targeting neurological or infectious diseases.
  • Agricultural Uses: Coix-derived indenones may contribute to plant-based antimicrobial formulations .

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